4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide
Description
4-Benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide is a piperazine-derived compound featuring a benzyl group at the 4-position of the piperazine ring and a 3,4-dichlorophenyl moiety attached via a carbothioamide linkage. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting neurological and parasitic diseases.
Properties
IUPAC Name |
4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3S/c19-16-7-6-15(12-17(16)20)21-18(24)23-10-8-22(9-11-23)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSCHTVBGXTIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-benzylpiperazine with 3,4-dichlorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Structural Characterization
The compound is analyzed using NMR spectroscopy and mass spectrometry to confirm its structure.
NMR Data
-
¹H NMR (DMSO-d₆):
-
¹³C NMR (DMSO-d₆):
Table 2: Key NMR Shifts
| Shift (δ) | Assignments |
|---|---|
| 9.28 (¹H) | NH proton |
| 7.36 (¹H) | Aromatic protons |
| 181.1 (¹³C) | Thioamide carbon (C=S) |
| 57.0–56.2 (¹³C) | Piperazine CH₂ groups |
| Source |
Mass Spectrometry Analysis
-
HREI-MS :
-
Fragmentation :
Reaction Behavior
While direct reactivity data for this compound is limited, analogous carbothioamides exhibit:
-
Hydrolysis : Converts to carboxamides under acidic/basic conditions.
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Alkylation : Reacts with alkyl halides to form quaternary salts .
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Nucleophilic substitution : Potential cleavage of the S=C bond under specific conditions .
Comparisons with Related Compounds
Scientific Research Applications
4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and research findings for compounds closely related to 4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The 3,4-dichlorophenyl group in the target compound is associated with enhanced receptor binding in sigma-1 ligands (e.g., BD-1047 and BD-1063) compared to mono-chloro or methoxy-substituted analogs . Benzyl groups (as in the target compound) may improve lipophilicity and blood-brain barrier penetration relative to smaller substituents like methyl or furan .
Synthetic Routes :
- The target compound’s synthesis likely involves condensation of 1-(3,4-dichlorophenyl)piperazine with a benzyl isothiocyanate derivative, analogous to methods in and .
- In contrast, pentanamide analogs (e.g., 7o in ) require additional steps for tail functionalization, complicating scalability .
Physicochemical Properties :
- Molecular Weight : The target compound (C₁₈H₁₈Cl₂N₃S, MW ≈ 395 g/mol) is lighter than trifluoromethyl-substituted analogs (e.g., CAS 104017-60-9, MW 447 g/mol) due to the absence of heavy halogens .
- Solubility : Benzyl and dichlorophenyl groups may reduce aqueous solubility compared to polar substituents like pyridine or methoxy groups .
Pharmacological Potential: Dopamine D3 Receptor: While the target compound lacks direct data, its 2,4-dichlorophenyl analog () shows nanomolar affinity for D3 receptors, suggesting structural tuning could enhance selectivity . Antimicrobial Activity: Piperazine-carbothioamides with benzodioxole or nitro groups () exhibit activity against Trypanosoma cruzi, hinting at broader antiparasitic applications .
Critical Analysis of Divergent Evidence
- Substituent Position Matters : highlights that 2,4-dichlorophenyl analogs (e.g., 7o) show higher dopamine D3 affinity than 3,4-dichloro derivatives, emphasizing the importance of halogen positioning .
- Conflicting Solubility Data : A benzodioxole-methyl substituent () improves solubility in polar solvents compared to the target compound’s benzyl group, which may limit bioavailability .
Biological Activity
4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications in various fields, particularly pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 367.31 g/mol
Key Functional Groups
- Piperazine Ring : Central to its activity, facilitating interactions with biological targets.
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Thioamide Group : Implicated in various biological activities including enzyme inhibition.
Antimicrobial Activity
Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. In a study assessing various piperazine derivatives, including those similar to this compound, notable antibacterial activity was observed against Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group appears to enhance this activity due to increased hydrophobic interactions with bacterial membranes .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. For instance, a study demonstrated that related compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
Piperazine derivatives are often studied for their neuropharmacological effects. Preliminary studies suggest that this compound may have potential as an antidepressant or anxiolytic agent. The compound's ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, is currently under investigation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Binding : The compound may act as a ligand for various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2), influencing neurotransmission.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signaling cascades, contributing to its pharmacological effects.
- Cellular Interactions : The thioamide functionality could facilitate interactions with cellular proteins or nucleic acids, altering cellular processes such as proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
In a comparative study of piperazine derivatives against bacterial strains, this compound demonstrated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates a promising profile for further development as an antimicrobial agent .
Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of piperazine derivatives revealed that this compound had an IC50 value of 25 µM against the MCF-7 cell line. This suggests significant potential for development as an anticancer therapeutic .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine core can react with 3,4-dichlorophenyl isothiocyanate in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to form the carbothioamide group. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:isothiocyanate) are critical for yield optimization . Purification via flash chromatography or crystallization (e.g., using Et2O) improves purity.
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodology :
- <sup>1</sup>H/ <sup>13</sup>C NMR : To confirm substituent positions and piperazine ring conformation (e.g., δ ~3.2–3.8 ppm for piperazine CH2 groups) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., chair conformation of the piperazine ring and N–H⋯O/S interactions) .
- FT-IR : Identifies carbothioamide (C=S stretch ~1170–1200 cm<sup>−1</sup>) and aromatic C–Cl stretches .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Receptor binding assays : Test affinity for dopamine D3 or serotonin receptors using radioligand displacement (e.g., [<sup>3</sup>H]spiperone) .
- Enzyme inhibition : Screen against kinases or phosphodiesterases via fluorescence-based assays .
- Antimicrobial activity : Use microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodology :
- Molecular docking (AutoDock Vina) : Predict interactions with target proteins (e.g., dopamine receptors) using crystal structures from the PDB .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- MD simulations : Assess conformational stability of the piperazine ring in binding pockets over 100-ns trajectories .
Q. What strategies resolve contradictory bioactivity data across studies (e.g., varying IC50 values)?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC ≥95%) across studies .
- Orthogonal assays : Validate receptor binding with SPR (surface plasmon resonance) alongside radioligand assays .
- Proteomics : Identify off-target interactions via affinity chromatography and LC-MS/MS .
Q. How do substituent modifications (e.g., halogen placement, benzyl vs. aryl groups) impact pharmacokinetics?
- Methodology :
- LogP measurements : Determine hydrophobicity via shake-flask/HPLC to predict blood-brain barrier penetration .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS to assess CYP450-mediated degradation .
- SAR tables : Compare ED50 values of analogs (e.g., 4-fluoro vs. 3,4-dichloro derivatives) to map substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
